molecular formula C11H21NO B159175 3-((2-Ethylhexyl)oxy)propionitrile CAS No. 10213-75-9

3-((2-Ethylhexyl)oxy)propionitrile

Cat. No.: B159175
CAS No.: 10213-75-9
M. Wt: 183.29 g/mol
InChI Key: HXBFULVLSKAGSQ-UHFFFAOYSA-N
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Description

3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992)

Properties

CAS No.

10213-75-9

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(2-ethylhexoxy)propanenitrile

InChI

InChI=1S/C11H21NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-7,9-10H2,1-2H3

InChI Key

HXBFULVLSKAGSQ-UHFFFAOYSA-N

SMILES

CCCCC(CC)COCCC#N

Canonical SMILES

CCCCC(CC)COCCC#N

Key on ui other cas no.

10213-75-9

physical_description

3-[(2-ethylhexyl)oxy]propionitrile is a slightly cloudy yellow liquid. (NTP, 1992)

Pictograms

Irritant

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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